Cas no 209127-97-9 ((Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH)

(Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH is a chiral dipeptide derivative featuring a carboxyl group and a phenylpropionyl moiety attached to a leucine residue. This compound is primarily utilized in peptide synthesis and pharmaceutical research due to its structural versatility and potential as a building block for bioactive molecules. The presence of both carboxyl and phenyl groups enhances its reactivity, enabling selective modifications for drug development applications. Its chiral center allows for stereospecific interactions, making it valuable in studying enzyme-substrate binding or designing protease inhibitors. The leucine component contributes to hydrophobic interactions, further expanding its utility in peptide-based therapeutics. This compound is typically employed under controlled conditions due to its sensitivity to pH and temperature.
(Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH structure
209127-97-9 structure
Product Name:(Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH
CAS No:209127-97-9
MF:C16H21NO5
MW:307.341645002365
CID:242092
Update Time:2025-06-12

(Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, a-[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]-
    • [(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH
    • GLUTARYL-LEU-OH,
    • (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH
    • Inchi: 1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1
    • InChI Key: REOCNKZXONOGGX-ABLWVSNPSA-N
    • SMILES: O=C(C(C(=O)O)CC1C=CC=CC=1)N[C@H](C(=O)O)CC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9

(Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH

Comprehensive Overview of (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH (CAS No. 209127-97-9): Structure, Applications, and Research Insights

The compound (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH (CAS No. 209127-97-9) is a specialized peptide derivative with significant relevance in pharmaceutical research and biochemical applications. Its unique structure, featuring a phenylpropionyl moiety linked to leucine, makes it a valuable intermediate in drug discovery and enzyme inhibition studies. Researchers are increasingly focusing on this compound due to its potential role in modulating protease activity, a hot topic in cancer therapeutics and neurodegenerative disease research.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in precision medicine and targeted drug delivery. (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH exemplifies this trend, as its chiral center and carboxyl functionality allow for versatile modifications. Laboratories frequently inquire about its purity standards, HPLC characterization methods, and solubility profiles—key concerns for reproducibility in high-throughput screening assays. Notably, its compatibility with solid-phase peptide synthesis (SPPS) protocols aligns with the industry's shift toward automated peptide manufacturing.

The compound's mechanism of action often draws parallels to ACE inhibitors, sparking discussions about its utility in cardiovascular research. However, unlike conventional peptidomimetics, (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH exhibits distinct steric hindrance effects, a feature explored in molecular docking simulations. This has led to its inclusion in studies investigating allosteric modulation—a trending topic in GPCR drug development. Analytical techniques like LC-MS and NMR spectroscopy are critical for verifying its stereochemical integrity, a frequent search query among quality control specialists.

From a commercial perspective, 209127-97-9 is cataloged by major chemical suppliers as a research-grade reagent, with pricing models reflecting its GMP-grade synthesis options. Sustainability-conscious buyers often seek data on its green chemistry synthesis routes, echoing broader industry demands for eco-friendly intermediates. Its stability under cryogenic storage conditions (-20°C) also makes it a practical choice for long-term biomedical studies.

Emerging applications include its use as a fluorescent probe linker in bioimaging and as a scaffold for PROTACs (Proteolysis Targeting Chimeras)—a revolutionary approach in degrader therapeutics. These cutting-edge uses have propelled (Rs)-2-Carboxy-3-Phenylpropionyl-Leu-OH into discussions at peptide conferences and drug discovery forums. For researchers optimizing structure-activity relationships (SAR), this compound offers a balance between hydrophobicity and hydrogen bonding capacity, parameters frequently debated in computational chemistry circles.

Regulatory compliance remains a priority, with documentation including Certificate of Analysis (CoA) and MSDS/SDS sheets being essential for laboratory procurement. The compound's non-hazardous classification simplifies logistics compared to regulated controlled substances, addressing common concerns about material transfer agreements. As AI-driven drug design accelerates, the demand for well-characterized building blocks like 209127-97-9 will likely grow, particularly in fragment-based drug discovery pipelines.

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